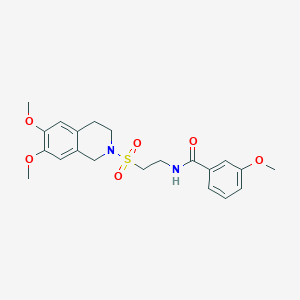
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Agents in Cancer Research
- Research has explored analogues of acrylamides, including (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, for their potential as broad-spectrum cytotoxic agents in cancer treatment. A study highlighted the synthesis of compound libraries to identify analogues with enhanced cytotoxicity against cancer cell lines (Tarleton et al., 2013).
Green Chemistry and Organic Synthesis
- The compound has been studied in green organic chemistry, particularly in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation. This approach utilized marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide, demonstrating the potential of eco-friendly synthesis methods (Jimenez et al., 2019).
Polymerization Research
- The compound's analogues have been investigated in the context of polymerization, particularly in the interaction between acrolein and acrylamide in anionic copolymerization. These studies provide insights into the polymerizability of acrolein influenced by the structure of amide compounds (Yamashita et al., 1984).
Viral Research
- In viral research, a novel chemical compound closely related to (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide was discovered to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential applications in antiviral drug development (Lee et al., 2017).
Food Chemistry and Safety
- Studies on acrylamide and furanic compounds, which are structurally related to the compound , have been conducted to understand their formation in heat-treated foods and their potential toxicity. This research is crucial in ensuring food safety and reducing carcinogenic compounds in processed foods (Anese et al., 2013).
Material Science
- In material science, derivatives of poly(meth)acrylamides with pendent cyclic orthoester groups have been synthesized and characterized. These studies explore the aqueous solution properties and pH-dependent hydrolysis behaviors of these polymers, contributing to the development of new materials with unique properties (Du et al., 2010).
Corrosion Inhibition Research
- Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions, which is significant in industrial applications where metal preservation is crucial (Abu-Rayyan et al., 2022).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-11-14(5-6-15(16)20-9-2-3-18(20)22)19-17(21)7-4-13-8-10-24-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDSBPWRCXBBRP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol](/img/structure/B2678156.png)
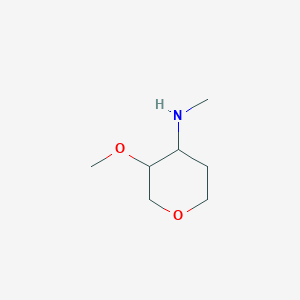
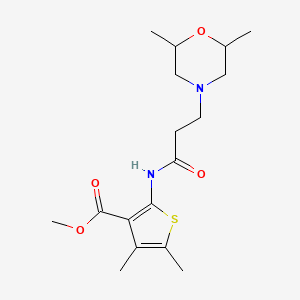
![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)
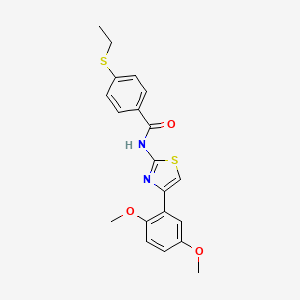
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2678164.png)

![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2678168.png)
![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)
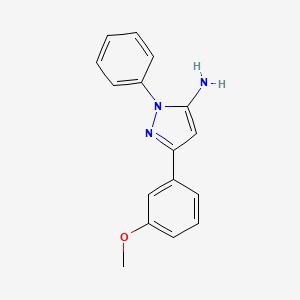
![2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
